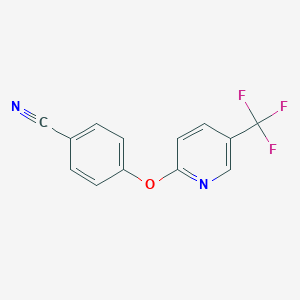![molecular formula C10H12O2 B061414 Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) CAS No. 185144-38-1](/img/structure/B61414.png)
Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) is a chemical compound commonly known as 4-Hydroxyphenylacetone (4-HPA). It is an important intermediate in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine. 4-HPA is also used as a precursor in the production of synthetic flavors and fragrances.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and replication of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) in laboratory experiments is its relatively low cost and availability. However, it is important to note that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) is a hazardous chemical and should be handled with care. It can also be difficult to obtain high purity samples of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI), which can affect the accuracy of experimental results.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) and its potential applications in the treatment of cancer and other diseases. Future studies could focus on optimizing the synthesis of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI), developing new methods of delivery, and exploring its potential as a therapeutic agent in combination with other drugs.
In conclusion, 4-Hydroxyphenylacetone is an important intermediate in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine. It has been extensively studied for its potential applications in the pharmaceutical industry, possessing antifungal, antibacterial, and antiviral properties. Research has also shown that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) has the potential to inhibit the growth of cancer cells. While further research is needed to fully understand its mechanism of action and potential applications, Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) shows promise as a therapeutic agent in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) involves the reaction of benzene with acetic anhydride to form acetophenone. Acetophenone is then reacted with nitroethane to form 1-phenyl-2-nitropropene. The reduction of 1-phenyl-2-nitropropene with sodium borohydride results in the formation of Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess antifungal, antibacterial, and antiviral properties. Research has also shown that Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) has the potential to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
185144-38-1 |
|---|---|
Produktname |
Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI) |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-[4-[(1S)-1-hydroxyethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
NWDDTMPWTLSMBS-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)C)O |
SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
Synonyme |
Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



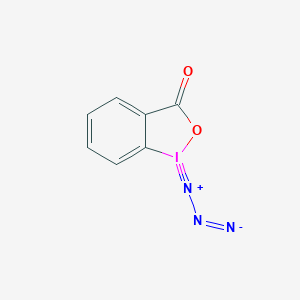
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)
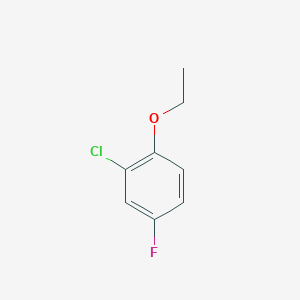
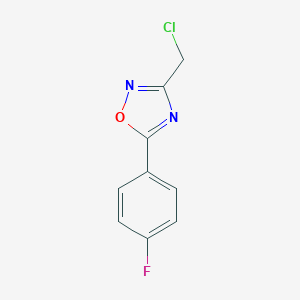
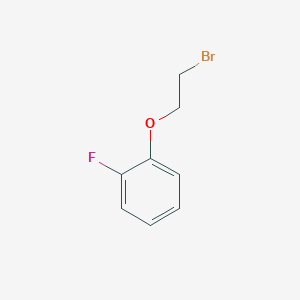
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
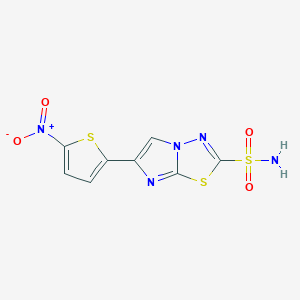
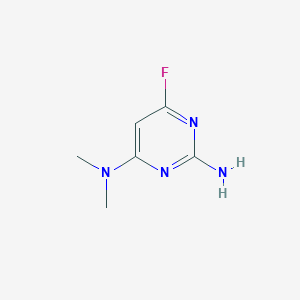
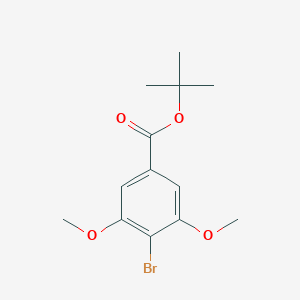
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
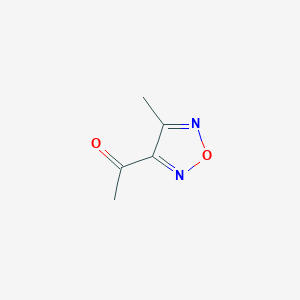
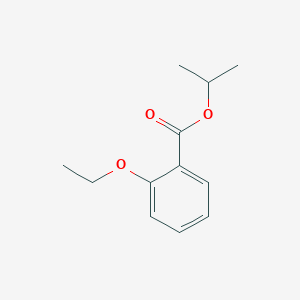
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
